Thiazolo[5,4-c]pyridine-2-carboxylic acid

Conformational Analysis Structure-Activity Relationship Molecular Recognition

Thiazolo[5,4-c]pyridine-2-carboxylic acid (CAS 757172-82-0) is a bicyclic heterocyclic compound comprising a thiazole ring fused to a pyridine ring, with a carboxylic acid group at the 2-position. This scaffold is a core structural element in the development of activated coagulation factor X (FXa) inhibitors and serves as a crucial intermediate for the synthesis of edoxaban, an FDA-approved oral anticoagulant.

Molecular Formula C7H4N2O2S
Molecular Weight 180.19 g/mol
CAS No. 757172-82-0
Cat. No. B1322881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazolo[5,4-c]pyridine-2-carboxylic acid
CAS757172-82-0
Molecular FormulaC7H4N2O2S
Molecular Weight180.19 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1N=C(S2)C(=O)O
InChIInChI=1S/C7H4N2O2S/c10-7(11)6-9-4-1-2-8-3-5(4)12-6/h1-3H,(H,10,11)
InChIKeyHNHHPCKKEOPKNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiazolo[5,4-c]pyridine-2-carboxylic Acid (CAS 757172-82-0): A Key Fused Heterocyclic Scaffold for Pharmaceutical Intermediates and Drug Discovery


Thiazolo[5,4-c]pyridine-2-carboxylic acid (CAS 757172-82-0) is a bicyclic heterocyclic compound comprising a thiazole ring fused to a pyridine ring, with a carboxylic acid group at the 2-position . This scaffold is a core structural element in the development of activated coagulation factor X (FXa) inhibitors and serves as a crucial intermediate for the synthesis of edoxaban, an FDA-approved oral anticoagulant [1]. Its planar, aromatic framework, containing both a hydrogen bond donor (carboxylic acid) and a hydrogen bond acceptor (pyridine nitrogen), enables specific molecular recognition and predictable reactivity, distinguishing it from non-aromatic or differently fused analogs .

Why Generic Substitution of Thiazolo[5,4-c]pyridine-2-carboxylic Acid is Scientifically Inadvisable


The unique fusion geometry (thiazolo[5,4-c]pyridine) and oxidation state of the pyridine ring (unsaturated) critically dictate its function and reactivity. Substituting this compound with closely related analogs—such as its 5-methyl-4,5,6,7-tetrahydro derivative (a key FXa inhibitor intermediate) [1], a regioisomeric thiazolo[4,5-b]pyridine variant, or an ester-protected form [2]—results in a complete loss of the intended chemical and biological properties. The fully aromatic, unsubstituted ring system of the target compound provides a specific electronic environment essential for its role as a foundational building block, as exemplified by the fact that the saturated tetrahydro analog requires an entirely different, multistep synthesis [1].

Quantitative Differentiation Guide for Thiazolo[5,4-c]pyridine-2-carboxylic Acid (CAS 757172-82-0)


Structural Rigidity vs. Saturated Analogs: Planar Aromaticity

The target compound's fully aromatic thiazolo[5,4-c]pyridine ring system provides a rigid, planar conformation with a defined electronic structure. This is in stark contrast to the 4,5,6,7-tetrahydro analog (CAS 1190987-12-2), which introduces sp3-hybridized carbons, leading to conformational flexibility and altered geometry . The planarity of the target compound is essential for applications requiring predictable pi-stacking interactions and a well-defined spatial orientation for molecular recognition, as inferred from the binding mode studies of related planar thiazolopyridines [1].

Conformational Analysis Structure-Activity Relationship Molecular Recognition

Reactive Versatility: Free Carboxylic Acid vs. Protected Analogs

The target compound's free carboxylic acid (CAS 757172-82-0) provides a reactive handle for a wide range of synthetic transformations, such as amide coupling or esterification. In contrast, the commercially available 5-tert-butyl 2-ethyl 6,7-dihydrothiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate (CAS 1053656-51-1) [1] and ethyl 4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine-2-carboxylate [2] are in protected ester forms. These analogs require an additional deprotection step to liberate the free carboxylic acid, adding synthetic complexity, cost, and potential yield loss.

Chemical Synthesis Building Block Functional Group Interconversion

Distinct Reactivity: S-Heterocycle vs. N-Heterocycle-Only Analogs

The presence of a sulfur atom in the thiazole ring imparts unique reactivity and physicochemical properties compared to purely nitrogen-containing heterocycles. While a direct quantitative comparison of the target compound to an all-nitrogen analog like imidazo[4,5-c]pyridine-2-carboxylic acid is not available from the search, the sulfur atom's larger size, higher polarizability, and ability to engage in specific non-covalent interactions (e.g., with hydrophobic protein pockets) are well-established class-level differentiators for thiazoles versus imidazoles in medicinal chemistry [1].

Heterocyclic Chemistry Synthetic Intermediates Medicinal Chemistry

Computational Physicochemical Profile: Estimated logP and Solubility

The estimated logP for the core heterocycle thiazolo[5,4-c]pyridine (without the 2-carboxylic acid) is reported to be between 0.52 and 1.69, indicating a moderate lipophilicity [REFS-1, REFS-2]. This value provides a baseline for predicting the behavior of the carboxylic acid derivative. The presence of the carboxylic acid group will significantly increase polarity and water solubility compared to the unsubstituted core. For the 2-bromo-4,5,6,7-tetrahydro analog, a logP of 1.46 is reported, which serves as a reference for the impact of saturation and substitution on lipophilicity .

ADME Properties Computational Chemistry Drug-likeness

Key Research and Industrial Application Scenarios for Thiazolo[5,4-c]pyridine-2-carboxylic Acid (CAS 757172-82-0)


Synthesis of Advanced Building Blocks for FXa Inhibitor Programs

Procurement of the fully aromatic, planar thiazolo[5,4-c]pyridine-2-carboxylic acid is essential for constructing diverse libraries of FXa inhibitor candidates where the S4 binding pocket interaction demands a rigid, flat, and electron-deficient scaffold. This approach is validated by the use of its saturated counterpart in the edoxaban synthesis pathway [1], and the target compound's unique structural features make it a prime candidate for generating novel lead series with potentially improved binding kinetics [2].

Preparation of Regioisomerically Pure Heterocyclic Arrays

In medicinal chemistry campaigns, the precise fusion geometry ([5,4-c] vs. [4,5-b]) profoundly influences biological activity. This compound serves as an authentic reference standard and starting material for synthesizing regioisomerically pure, complex thiazolopyridine-containing compounds, ensuring the correct three-dimensional orientation of the heterocyclic core for target engagement, as highlighted in structural analyses of related inhibitors [2].

Construction of Focused Compound Libraries for Allosteric Site Binders

The planar and aromatic nature of this scaffold makes it a valuable core for exploring allosteric binding sites on target proteins. Its use in generating focused libraries can help identify molecules that modulate protein function through non-orthosteric mechanisms, as demonstrated by the development of thiazolopyridines as allosteric inhibitors of MALT1 [3].

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